



Application Notes and Protocols for the Nitrosation of Morpholine

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Compound of Interest		
Compound Name:	Morpholine nitrite	
Cat. No.:	B15179433	Get Quote

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Introduction

N-nitrosomorpholine (NMOR) is a nitrosamine compound that is a known carcinogen and mutagen.[1][2] Its formation can occur when morpholine or its derivatives react with a nitrosating agent, such as nitrite, under acidic conditions.[2][3] This reaction is of significant interest to researchers in toxicology, drug development, and analytical chemistry for studying the mechanisms of nitrosamine formation, developing detection methods, and assessing the safety of pharmaceuticals and consumer products where morpholine may be present as a residual impurity.[2][3] These application notes provide a detailed protocol for the laboratory-scale synthesis of N-nitrosomorpholine for research and analytical standard purposes.

Disclaimer: N-nitrosomorpholine is a hazardous substance and a suspected human carcinogen.[4] All handling and synthesis of this compound should be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. A thorough risk assessment should be conducted before commencing any experimental work.

Data Presentation

A summary of quantitative data related to the nitrosation of morpholine is presented in the table below.



Parameter	Value	Conditions	Reference
Activation Energy	101 kJ/mol	Reaction of morpholine with sodium nitrite	[5][6]
NMOR Decomposition Rate	1 μg/(g h)	Thermal stability tests at 135 °C	[5][6]
NMOR Decomposition Activation Energy	131 kJ/mol	Thermal stability tests	[5][6]

Experimental Protocols Synthesis of N-Nitrosomorpholine

This protocol describes the synthesis of N-nitrosomorpholine via the reaction of morpholine with sodium nitrite in an acidic medium.

Materials and Equipment:

- Morpholine (C₄H₉NO)
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel



- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Procedure:

- Reaction Setup: In a well-ventilated fume hood, place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.
- Reactant Preparation: Dissolve a known molar amount of morpholine in distilled water within the round-bottom flask.
- Acidification: Slowly add a stoichiometric excess of hydrochloric acid to the morpholine solution while stirring and maintaining the temperature at 0-5 °C.
- Nitrosation: Prepare a solution of sodium nitrite in distilled water. Add this solution dropwise
 to the acidified morpholine solution using a dropping funnel over a period of 30-60 minutes.
 Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
- Reaction Time: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.
- Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution with several portions of dichloromethane.
- Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the dichloromethane using a rotary evaporator under reduced pressure. The resulting product will be crude N-nitrosomorpholine, which appears as a pale yellow oil or powder.[1]
- Purification (Optional): Further purification can be achieved by vacuum distillation or chromatography, though extreme caution must be exercised due to the hazardous nature of the compound.



Analytical Characterization

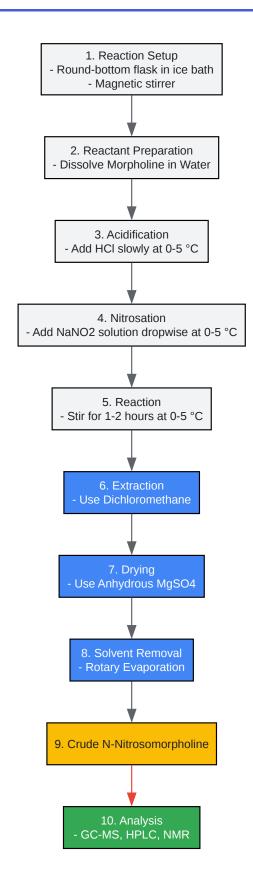
The identity and purity of the synthesized N-nitrosomorpholine should be confirmed using appropriate analytical techniques.

Methods:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of N-nitrosomorpholine.[3][7]
- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV or a Thermal Energy Analyzer) can also be used for analysis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm
 the chemical structure of the synthesized compound.

Mandatory Visualization Experimental Workflow for Nitrosation of Morpholine



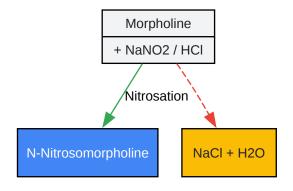


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Caption: Workflow for the laboratory synthesis of N-nitrosomorpholine.



Reaction Pathway for the Nitrosation of Morpholine



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Caption: Reaction of morpholine with sodium nitrite to form N-nitrosomorpholine.

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